molecular formula C25H25N5O5 B2621444 ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 849924-27-2

ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2621444
CAS No.: 849924-27-2
M. Wt: 475.505
InChI Key: ZZSDGOYVTGPLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a fused pyrimido[1,2-g]purine core substituted with a 4-phenoxyphenyl group at position 9 and an ethyl acetate moiety at position 2. The structure combines a bicyclic purine-like system with a pyrimidine ring, creating a rigid scaffold that facilitates interactions with biological targets such as enzymes or receptors.

The ethyl acetate group may improve solubility compared to non-esterified analogs, a critical factor in drug bioavailability .

Properties

IUPAC Name

ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-3-34-20(31)16-30-23(32)21-22(27(2)25(30)33)26-24-28(14-7-15-29(21)24)17-10-12-19(13-11-17)35-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSDGOYVTGPLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the phenoxyphenyl group and the ethyl acetate moiety. Key steps include:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and formylated purines.

    Introduction of the phenoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions where a phenoxy group is introduced onto the purine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

The synthesis of this compound typically involves several steps:

  • Formation of the pyrimido core : Cyclization of appropriate precursors.
  • Introduction of the phenoxyphenyl group : Substitution reaction to incorporate the phenoxyphenyl moiety.
  • Esterification : Final esterification step to yield the ethyl acetate derivative.

Chemistry

Ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and study various reaction mechanisms.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition : It is studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Investigations into its binding affinity to various receptors suggest potential therapeutic roles.

Medicine

The compound is under investigation for its therapeutic applications:

  • Antiviral Properties : Studies are exploring its efficacy against viral infections.
  • Anticancer Activity : Preliminary data indicate potential anticancer effects that warrant further exploration.

Industry

In industrial applications:

  • Material Development : It is used in the synthesis of new materials with tailored properties.
  • Pharmaceutical Intermediate : The compound acts as an intermediate in the production of various pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies highlight the significance of this compound:

  • Antiviral Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising antiviral activity against specific strains of viruses.
  • Anticancer Studies : Clinical trials are ongoing to assess its effectiveness in targeting cancer cells. Initial results suggest a reduction in tumor growth in vitro.
  • Biochemical Assays : Various assays have been conducted to evaluate its interaction with enzymes involved in critical metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of its targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Target Compound : Pyrimido[1,2-g]purine core with fused pyrimidine and purine-like rings.
  • Ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-...]acetate (): Shares the pyrimido[1,2-g]purine core but substitutes 4-chlorophenyl at position 7.
  • Pyrido[1,2-e]purine Derivatives () : Replace the pyrimidine ring with a pyridine moiety, reducing ring strain and modifying hydrogen-bonding capabilities. Fluorophenyl substituents in these analogs enhance fluorescence properties, which the target compound may lack due to its distinct substitution pattern .
Substituent Effects
Compound Position 9 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Structural Feature
Target Compound 4-Phenoxyphenyl Ethyl acetate ~468.48* Electron-donating, bulky aryl group
Analog 4-Chlorophenyl Ethyl acetate 417.85 Electron-withdrawing chloro group
Pyrimido[4,5-b][1,4]diazepine () Phenyl Ethoxymethyl ~400 (estimated) Diazepine ring introduces flexibility

*Estimated based on ’s analog with substitution adjustment.

Analytical Characterization

  • HRMS and LCMS : Used for molecular weight confirmation (e.g., reports HRMS with <5 ppm error) .
  • HPLC : Retention times (e.g., 1.58 minutes in ) reflect polarity differences influenced by substituents .
  • X-ray Crystallography : ’s methodology (SHELX software) is standard for resolving complex heterocycles .

Biological Activity

Ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Structure and Properties

This compound belongs to the class of pyrimido-purines. The compound features a pyrimidine ring fused with a purine moiety and an ethyl acetate functional group. Its unique structure is associated with various biological activities that are under investigation for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors (ARs). Research indicates that derivatives of purines often exhibit antagonistic properties towards these receptors. For instance, studies have demonstrated that certain pyrimido[2,1-f]purinediones show significant affinity for A1 and A2A adenosine receptors in binding assays using rat brain membranes and recombinant CHO cells . This suggests that this compound may also exhibit similar receptor interactions.

Antagonistic Properties

A study highlighted the synthesis and evaluation of various pyrimido derivatives for their ability to antagonize adenosine receptors. Compounds were tested in radioligand binding assays to determine their affinities for different AR subtypes. The results indicated that modifications to the basic structure could enhance binding affinities and selectivity .

Pharmacological Applications

The compound's pharmacological potential extends beyond receptor antagonism. It has been suggested that the structural characteristics of this compound may also influence enzyme activities or receptor functions leading to various biological outcomes. This includes potential applications in anti-inflammatory and anti-cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl 2-[1-methyl...Pyrimido-PurineAdenosine receptor antagonist
Tricyclic xanthine derivativesXanthineAntagonistic properties on ARs
Quinoline derivativesQuinolineAntimicrobial and anticancer effects

This table summarizes the comparative biological activities of ethyl 2-[1-methyl... with other similar compounds. The focus on adenosine receptor antagonism is a common theme among these derivatives.

Case Studies and Research Findings

Several case studies have explored the biological activity of purine derivatives:

  • Adenosine Receptor Antagonism : In a study examining various pyrimido derivatives' affinities for adenosine receptors (ARs), compounds similar to ethyl 2-[1-methyl...] showed promising results in modulating receptor activity .
  • Anti-inflammatory Effects : Research has indicated that purine derivatives may exhibit anti-inflammatory properties through modulation of signaling pathways associated with immune responses .
  • Potential in Cancer Therapy : Some studies have suggested that modifications to purine structures can lead to enhanced anti-cancer activity by targeting specific pathways involved in tumor growth .

Q & A

Q. What are the critical steps in synthesizing this compound to ensure high purity?

A multi-step synthesis approach is recommended, including intermediates purified via column chromatography or recrystallization. Reaction conditions (e.g., temperature, solvent selection) should be optimized using computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways . Post-synthesis, purity should be verified using HPLC with UV detection (≥95% purity threshold) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • High-resolution mass spectrometry (HRMS): Confirm molecular formula with m/z accuracy < 5 ppm .
  • Multinuclear NMR (1H, 13C): Assign functional groups (e.g., ester carbonyl at ~170 ppm in 13C NMR) and aromatic protons .
  • IR spectroscopy: Detect carbonyl stretches (1600–1800 cm⁻¹) and ester C-O bonds .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Advanced Questions

Q. How can integrated computational-experimental frameworks improve derivative design?

  • Quantum chemical calculations: Predict regioselectivity in reactions (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular docking: Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthesis .
  • AI-driven parameter optimization: Use tools like COMSOL Multiphysics to simulate reaction kinetics and optimize yields .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Model validation: Cross-check docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Data triangulation: Compare bioassay results (e.g., IC50 values) across multiple cell lines and replicates .
  • Purity controls: Re-run assays after repurifying the compound via preparative HPLC to exclude impurities as confounding factors .

Q. How can researchers analyze contradictory data in enzyme inhibition studies?

  • Dose-response curves: Validate activity trends using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values .
  • Enzyme kinetics: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Structural analogs: Synthesize and test derivatives to isolate structure-activity relationships (SAR) .

Methodological Tables

Q. Table 1: Key Spectroscopic Parameters for Structural Confirmation

TechniqueCritical ParametersReference Application
HRMSm/z 658 [M+H]+ (theoretical)Molecular formula validation
1H NMR (400 MHz)δ 2.12 (s, methyl group)Substituent assignment
13C NMRδ 170–175 ppm (ester carbonyl)Functional group analysis

Q. Table 2: Computational Tools for Reaction Optimization

Tool/MethodApplicationOutcome Metric
Quantum ChemistryTransition state energy calculationPredict reaction feasibility
COMSOL MultiphysicsProcess simulation (e.g., heat transfer)Optimize reaction scalability
AutoDock VinaBinding affinity prediction (ΔG)Prioritize bioactive derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.